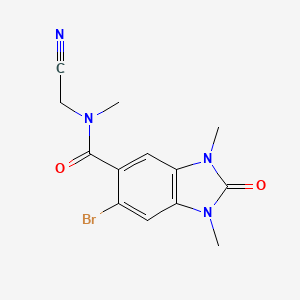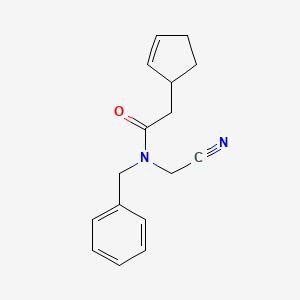
N-benzyl-N-(cyanomethyl)-2-(cyclopent-2-en-1-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzyl-N-(cyanomethyl)-2-(cyclopent-2-en-1-yl)acetamide, also known as BCCA, is a chemical compound that has been studied for its potential applications in scientific research. BCCA is a derivative of the natural compound cyclopentenone, which has been shown to have anti-inflammatory and anticancer properties.
Mécanisme D'action
The mechanism of action of N-benzyl-N-(cyanomethyl)-2-(cyclopent-2-en-1-yl)acetamide is not fully understood, but several studies have suggested that it may act by inhibiting the activity of certain enzymes involved in cancer cell growth and inflammation. N-benzyl-N-(cyanomethyl)-2-(cyclopent-2-en-1-yl)acetamide has been shown to inhibit the activity of the enzyme 5-lipoxygenase, which is involved in the production of inflammatory molecules called leukotrienes.
Biochemical and Physiological Effects
N-benzyl-N-(cyanomethyl)-2-(cyclopent-2-en-1-yl)acetamide has been shown to have several biochemical and physiological effects in vitro and in vivo. In addition to its antitumor and anti-inflammatory effects, N-benzyl-N-(cyanomethyl)-2-(cyclopent-2-en-1-yl)acetamide has been shown to induce apoptosis (programmed cell death) in cancer cells and to inhibit the growth of new blood vessels in tumors. N-benzyl-N-(cyanomethyl)-2-(cyclopent-2-en-1-yl)acetamide has also been reported to have antioxidant and neuroprotective properties.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-benzyl-N-(cyanomethyl)-2-(cyclopent-2-en-1-yl)acetamide in scientific research is that it is a relatively stable compound that can be easily synthesized and purified. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in experiments. Additionally, further studies are needed to determine the optimal dosage and administration of N-benzyl-N-(cyanomethyl)-2-(cyclopent-2-en-1-yl)acetamide in different experimental settings.
Orientations Futures
Several future directions for research on N-benzyl-N-(cyanomethyl)-2-(cyclopent-2-en-1-yl)acetamide have been proposed. One area of interest is the development of N-benzyl-N-(cyanomethyl)-2-(cyclopent-2-en-1-yl)acetamide derivatives with improved potency and selectivity for specific targets. Another area of interest is the investigation of the potential use of N-benzyl-N-(cyanomethyl)-2-(cyclopent-2-en-1-yl)acetamide in combination with other drugs or therapies for the treatment of cancer and inflammatory diseases. Finally, further studies are needed to better understand the mechanism of action of N-benzyl-N-(cyanomethyl)-2-(cyclopent-2-en-1-yl)acetamide and its potential applications in other areas of research.
Méthodes De Synthèse
The synthesis of N-benzyl-N-(cyanomethyl)-2-(cyclopent-2-en-1-yl)acetamide involves the reaction of benzyl cyanide with cyclopentenone in the presence of a base and a catalyst. The resulting product is then purified using chromatography techniques. This synthesis method has been reported in several scientific publications.
Applications De Recherche Scientifique
N-benzyl-N-(cyanomethyl)-2-(cyclopent-2-en-1-yl)acetamide has been studied for its potential applications in scientific research, particularly in the fields of cancer and inflammation. Several studies have shown that N-benzyl-N-(cyanomethyl)-2-(cyclopent-2-en-1-yl)acetamide has antitumor activity in various cancer cell lines, including breast, lung, and colon cancer. N-benzyl-N-(cyanomethyl)-2-(cyclopent-2-en-1-yl)acetamide has also been shown to have anti-inflammatory effects, which could be useful in the treatment of inflammatory diseases such as arthritis.
Propriétés
IUPAC Name |
N-benzyl-N-(cyanomethyl)-2-cyclopent-2-en-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O/c17-10-11-18(13-15-8-2-1-3-9-15)16(19)12-14-6-4-5-7-14/h1-4,6,8-9,14H,5,7,11-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHHLRSLTURKGKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C=C1)CC(=O)N(CC#N)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-N-(cyanomethyl)-2-(cyclopent-2-en-1-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-amino-5-[3-(trifluoromethyl)phenyl]benzoate](/img/structure/B2690543.png)
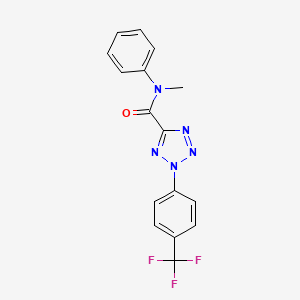
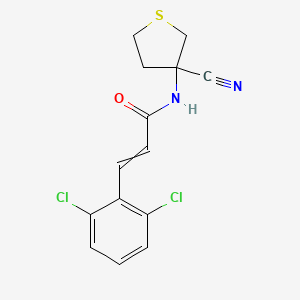
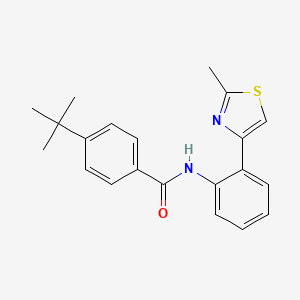
![[1-(Aminomethyl)-2,2-dimethylcyclopropyl]methanol](/img/structure/B2690549.png)
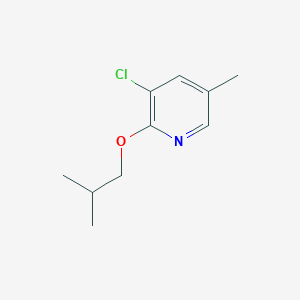
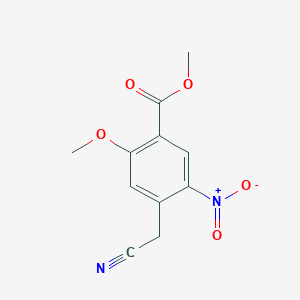
![3-(Fluoromethyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2690553.png)
![methyl 2-amino-1-cyclopentyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B2690554.png)
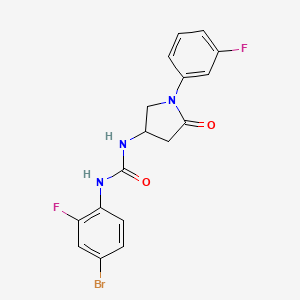
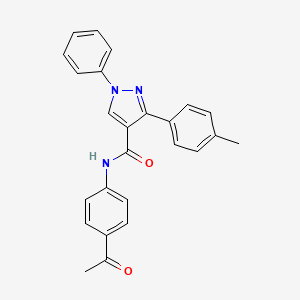
![2-(2-(4-(ethylsulfonyl)phenyl)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2690557.png)
![N-(2-(4-(2-(4-chlorophenoxy)-2-methylpropanoyl)piperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide hydrochloride](/img/structure/B2690559.png)
